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Compound of Interest

Compound Name: 7-methoxy-2-methyl-1H-indole

CAS No.: 53512-46-2

Cat. No.: B1593696

Get Quote

CAS Registry Number: 53512-46-2 Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20

g/mol [1][2][3]

Executive Summary
7-Methoxy-2-methyl-1H-indole represents a specialized subclass of the indole heterocycle,

distinguished by the electron-donating methoxy group at the 7-position and a steric/metabolic

block at the 2-position.[1][2] Unlike its more common 5-methoxy isomer (a melatonin

precursor), the 7-methoxy variant serves as a critical probe for examining the steric tolerance of

binding pockets in GPCRs (specifically melatonin MT1/MT2 and serotonin 5-HT receptors) and

nuclear receptors like the Aryl Hydrocarbon Receptor (AhR).[1][2] This guide details its

physicochemical profile, overcoming the specific synthetic challenges associated with ortho-

substituted hydrazines, and its application in medicinal chemistry.[2]

Physicochemical Profile
The introduction of the methyl group at C2 significantly enhances the stability of the indole core

against oxidative degradation compared to the parent 7-methoxyindole.[3]
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Property Value / Description Technical Note

Appearance Off-white to tan crystalline solid

Darkens upon exposure to

light/air (oxidation to

indolenines).[1][2][3]

Solubility DMSO, DMF, DCM, Methanol

Poor water solubility due to

lipophilic 2-Me and 7-OMe

groups.[1][2]

pKa (NH) ~17 (Estimated)

The 7-OMe group increases

electron density, making the

NH proton slightly less acidic

than unsubstituted indole.

LogP ~2.8 (Predicted)

Suitable for CNS penetration;

higher lipophilicity than 5-

methoxy isomers.[1][2][3]

H-Bond Donors 1 (Indole NH)

Critical for binding site

anchoring (e.g., Serine

residues).[2][3]

H-Bond Acceptors 2 (N, OMe)

The 7-OMe oxygen often acts

as an intramolecular acceptor

or steric clash point.[1][2]

Synthetic Architecture: The Fischer Indole
Challenge
Synthesizing 7-substituted indoles via the Fischer Indole Synthesis is notoriously more difficult

than 5- or 6-substituted isomers due to the steric hindrance at the ortho position of the

hydrazone intermediate.[1][2]

Mechanistic Pathway & Protocol
The synthesis typically utilizes (2-methoxyphenyl)hydrazine and acetone (or an acetone

equivalent like ethyl acetoacetate followed by decarboxylation).[3]
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Critical Control Point: The cyclization step involves a [3,3]-sigmatropic rearrangement.[3] In

ortho-substituted hydrazones, the rearrangement can theoretically occur at the substituted

carbon (leading to elimination or migration) or the unsubstituted carbon. To favor the formation

of 7-methoxy-2-methylindole (unsubstituted carbon attack), mild Lewis acids (ZnCl₂) or

Polyphosphoric Acid (PPA) are superior to harsh mineral acids (H₂SO₄), which promote

polymerization.[1][2]

Experimental Protocol (PPA Method)
Hydrazone Formation: Dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and

acetone (1.2 eq) in ethanol. Stir at room temperature for 2 hours. Evaporate solvent to

isolate the hydrazone oil.[3]

Cyclization: Add the crude hydrazone to Polyphosphoric Acid (PPA) pre-heated to 80°C.

Temperature Control: Slowly raise temperature to 100-110°C. Warning: Exotherms can lead

to tar formation.[3] Monitor via TLC.

Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

Neutralize with NaOH to pH 8.[3]

Purification: Extract with Ethyl Acetate. The crude product is often dark; purify via silica gel

flash chromatography (Hexanes:EtOAc gradient) to yield the off-white solid.[3]

Synthetic Workflow Diagram
The following diagram illustrates the reaction pathway and the critical decision node regarding

acid catalyst selection.
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Caption: Pathway selectivity in Fischer Indole Synthesis for 7-substituted indoles. Selection of

mild acid catalysts (PPA) minimizes side reactions.

Spectroscopic Characterization (Predicted)
Verification of the 7-methoxy-2-methyl structure relies on distinguishing it from the 5-methoxy

isomer.[1][2][3] The NMR signals are distinct due to the shielding/deshielding patterns of the

methoxy group.
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Nucleus Shift (δ ppm) Multiplicity Assignment
Causality/Inter
pretation

¹H ~8.0 - 8.5 Broad Singlet NH (1)
Exchangeable

with D₂O.[1][2][3]

¹H ~7.0 - 7.2 Doublet (d) C4-H

Deshielded

relative to C5/C6.

[1][2][3]

¹H ~6.9 - 7.0 Triplet (t) C5-H

Pseudo-triplet

due to ortho-

coupling with C4

and C6.[1][2][3]

¹H ~6.6 - 6.7 Doublet (d) C6-H

Shielded by the

ortho-methoxy

group at C7.[1][2]

[3]

¹H ~3.95 Singlet (s) O-CH₃ (7)

Characteristic

methoxy singlet.

[1][2][3]

¹H ~2.40 Singlet (s) C-CH₃ (2)

Methyl group on

the pyrrole ring.

[3]

¹³C ~146.0 Quaternary C7

Ipso-carbon

attached to

oxygen (highly

deshielded).[1][2]

[3]

¹³C ~135.0 Quaternary C2
Alpha-carbon of

the indole.[3]

Differentiation Note: In the 5-methoxy isomer, the aromatic region shows a characteristic "split"

pattern with a singlet-like signal for the C4 proton (meta to methoxy) and specific coupling

constants that differ from the 7-methoxy's 1,2,3-trisubstituted benzene ring pattern.[1][2]
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Medicinal Chemistry Applications
The 7-methoxy-2-methyl-1H-indole scaffold is not merely a passive building block; it

possesses intrinsic biological relevance and serves as a template for specific receptor

modulation.[1][2][3]

Aryl Hydrocarbon Receptor (AhR) Modulation
Research indicates that methoxy- and methyl-substituted indoles can act as ligands for the

AhR.[2][3] While 6-formylindolo[3,2-b]carbazole (FICZ) is a high-affinity ligand, simple indoles

like 7-methoxy-2-methylindole bind with lower affinity but can modulate downstream CYP1A1

expression.[1][2][3] The 7-methoxy group alters the binding mode within the hydrophobic

pocket of AhR compared to the 5-methoxy analogs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is a structural analog of the indole core found in Indomethacin.[3]

SAR Insight: The 2-methyl group in Indomethacin is essential for positioning the molecule in

the COX enzyme active site.[3]

Substitution: While Indomethacin has a 5-methoxy group, 7-methoxy analogs are

synthesized to test the "width" of the hydrophobic channel in COX-2 vs. COX-1.[1][2] The 7-

position is often used to introduce solubility-enhancing groups or to clash with residues in

COX-1 to improve COX-2 selectivity.[1][2][3]

SAR Decision Logic
The following diagram outlines how medicinal chemists utilize this scaffold to tune drug

properties.
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Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2-

methyl and 7-methoxy substitutions.[1][2]

Handling and Stability
Oxidative Sensitivity: Electron-rich indoles are prone to oxidation.[1][2][3] The 7-methoxy

group increases electron density in the pyrrole ring, making it susceptible to air oxidation.[3]

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Acid Sensitivity: While the 2-methyl group stabilizes the molecule against acid-catalyzed

dimerization (a common issue with unsubstituted indoles), prolonged exposure to strong

acids can still cause decomposition.[1][2]

Safety: Indoles are generally irritants.[3] Use standard PPE.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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